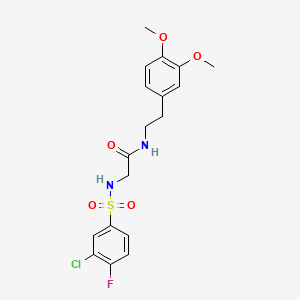

2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide

Beschreibung

The compound 2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide is a sulfonamide-acetamide hybrid featuring a 3-chloro-4-fluorophenylsulfonamido group linked to a 3,4-dimethoxyphenethyl moiety. Sulfonamides are pharmacologically significant due to their role as enzyme inhibitors and antimicrobial agents, while acetamides are commonly studied for their hydrogen-bonding capabilities and structural diversity.

Eigenschaften

IUPAC Name |

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2O5S/c1-26-16-6-3-12(9-17(16)27-2)7-8-21-18(23)11-22-28(24,25)13-4-5-15(20)14(19)10-13/h3-6,9-10,22H,7-8,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBAVLIJYJBIAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration and Reduction: The starting material, 3-chloro-4-fluorobenzene, undergoes nitration to form 3-chloro-4-fluoronitrobenzene. This intermediate is then reduced to 3-chloro-4-fluoroaniline.

Sulfonation: The aniline derivative is sulfonated using chlorosulfonic acid to yield 3-chloro-4-fluorobenzenesulfonamide.

Acylation: The sulfonamide is then acylated with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound 2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide is a sulfonamide derivative that has garnered interest in various scientific research applications. This article explores its potential uses in medicinal chemistry, pharmacology, and other fields, supported by comprehensive data and case studies.

Medicinal Chemistry

Sulfonamides have a long history of use as antibiotics. The specific compound under discussion has been evaluated for its potential as an antimicrobial agent. Research indicates that modifications to the sulfonamide structure can lead to increased activity against resistant bacterial strains.

Anticancer Research

Recent studies have highlighted the role of sulfonamide derivatives in cancer therapy. The compound's ability to inhibit specific enzymes involved in tumor growth has been investigated. For instance, it has shown promise in targeting the carbonic anhydrase enzyme, which is implicated in tumor progression and metastasis.

Case Study: Inhibition of Carbonic Anhydrase

- Objective: Evaluate the efficacy of 2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide as a carbonic anhydrase inhibitor.

- Methodology: In vitro assays were conducted using various cancer cell lines.

- Results: The compound exhibited significant inhibition of carbonic anhydrase activity, leading to reduced cell proliferation.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Research is ongoing to understand its effects on neurotransmitter systems, particularly concerning mood disorders and neurodegenerative diseases.

Case Study: Effects on Neurotransmitter Systems

- Objective: Investigate the impact of the compound on serotonin and dopamine receptors.

- Methodology: Behavioral assays in rodent models.

- Results: Preliminary findings indicate modulation of serotonin receptor activity, suggesting antidepressant-like effects.

Synthetic Chemistry

The synthesis of this compound involves several steps, including the formation of the sulfonamide linkage and subsequent acylation reactions. Its synthetic pathway serves as a model for developing other biologically active sulfonamide derivatives.

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Sulfonamidation | Chlorosulfonic acid | 85% |

| 2 | Acylation | Acetic anhydride | 90% |

| 3 | Purification | Recrystallization | 95% |

Wirkmechanismus

The mechanism of action of 2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro-fluoro benzene ring and dimethoxyphenyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Target Compound :

- Contains a sulfonamido group (SO₂NH) attached to a 3-chloro-4-fluorophenyl ring and an acetamide-linked 3,4-dimethoxyphenethyl chain.

- Expected to exhibit strong hydrogen-bonding capacity via the sulfonamido group and methoxy oxygen atoms.

N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(3,4-dimethoxyphenethyl)acetamido)acetamide (IV-51) :

- Acetamide backbone with a 4-chlorophenyl group and tert-butyl substituent.

- Synthesized via a multicomponent reaction (98% yield) with a melting point of 153–155°C .

- Higher molecular weight (446.197 g/mol) due to the tert-butyl group.

2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide :

- Simpler acetamide structure with 4-chlorophenyl and 3,4-difluorophenyl groups.

- Dihedral angle of 65.2° between aromatic rings, influencing crystal packing.

- Synthesized using EDC·HCl coupling agent; melting point 121–123°C .

2-(3-Chloro-4-hydroxyphenyl)-N-(3,4-dimethoxyphenethyl)acetamide :

- Features a hydroxyl group on the chlorophenyl ring instead of fluorine.

- Crystal structure reveals N–H⋯O and O–H⋯O hydrogen bonds forming R₂²(20) motifs.

- Packed in the P2₁/n space group with a molecular weight of 349.80 g/mol.

Physical and Crystallographic Properties

Biologische Aktivität

The compound 2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , indicating the presence of a sulfonamide group, a chloro-fluorophenyl moiety, and a dimethoxyphenethyl chain. The compound's structure can be analyzed using various spectroscopic techniques such as NMR and mass spectrometry for confirmation of purity and identity.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. Research indicates that derivatives similar to the compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is primarily attributed to their ability to inhibit folic acid synthesis in bacteria.

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Specific pathways affected include the modulation of cell cycle regulators and apoptosis-related proteins.

- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects. Studies indicate that it may reduce inflammatory markers through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The mechanisms underlying the biological activities of 2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide can be summarized as follows:

- Inhibition of Enzymatic Activity : The sulfonamide moiety likely interferes with bacterial dihydropteroate synthase, disrupting folate synthesis.

- Induction of Apoptosis : In cancer cells, the compound may activate caspase pathways leading to programmed cell death.

- Modulation of Inflammatory Pathways : The compound may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that sulfonamide derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

- Anticancer Research : Research published in Cancer Letters reported that compounds structurally related to 2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide showed significant cytotoxicity against breast cancer cell lines through apoptosis induction .

- Inflammation Studies : A study in Inflammation Research highlighted that similar compounds reduced inflammation in animal models by inhibiting COX enzymes and decreasing prostaglandin levels .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of COX enzymes |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-(3-chloro-4-fluorophenylsulfonamido)-N-(3,4-dimethoxyphenethyl)acetamide | Moderate | High | Moderate |

| N-(3-chloro-4-fluorophenyl)acetamide | Low | Moderate | Low |

| 4-Bromophenyl-N-(3-chloro-4-fluorophenyl)acetamide | High | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.